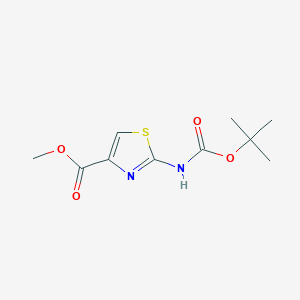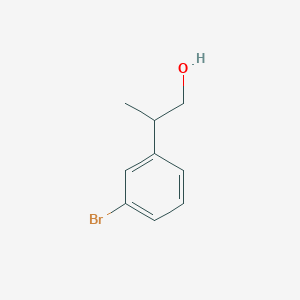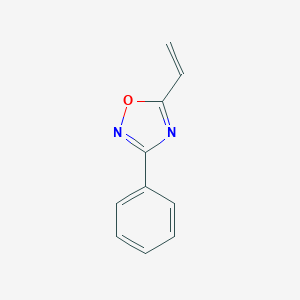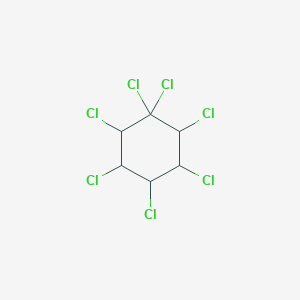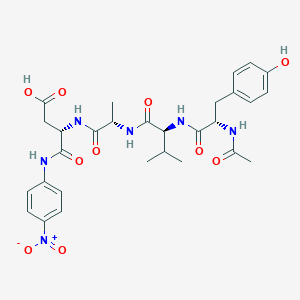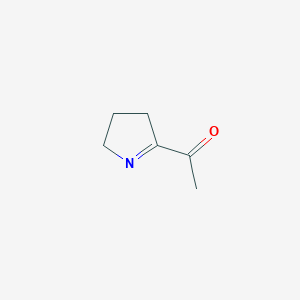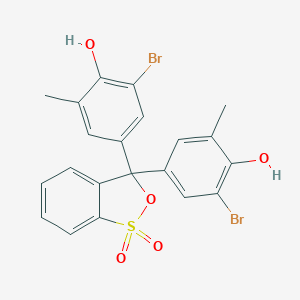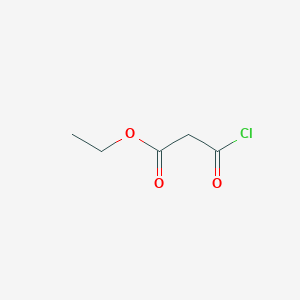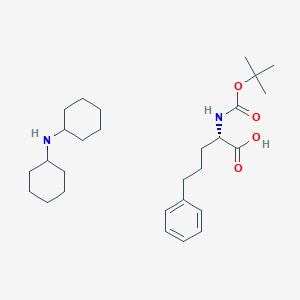
Diciclohexilamina (S)-2-((terc-butoxicarbonil)amino)-5-fenilpentanoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.
Aplicaciones Científicas De Investigación
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
Target of Action
This compound is a derivative of amino acids, and it’s likely that its targets would be related to protein synthesis or modification .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry to protect amines during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . .
Biochemical Pathways
Given the lack of specific information about the compound’s targets, it’s difficult to summarize the affected biochemical pathways. Considering the compound’s structure, it may be involved in pathways related to protein synthesis or modification .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would likely influence its bioavailability .
Result of Action
Given its structure, it may play a role in protein synthesis or modification .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, the removal of the Boc group requires acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate typically involves the protection of the amine group of the amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while reduction reactions can convert it to cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Removal of the Boc group yields the free amine.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of cyclohexyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a shorter carbon chain.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-6-phenylhexanoate: Similar structure but with a longer carbon chain.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-(4-methylphenyl)pentanoate: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is unique due to its specific chain length and the presence of a phenyl group, which can influence its reactivity and applications. The Boc protecting group provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAZOVTEAIRDM-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375925 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113756-89-1 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
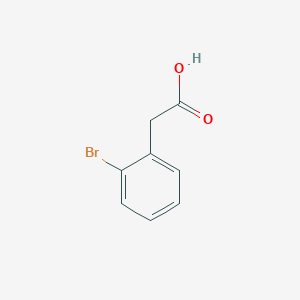
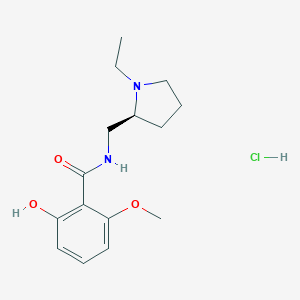
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

